molecular formula C21H22FNO6S B2377024 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one CAS No. 2034384-57-9

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one

Cat. No. B2377024
CAS RN: 2034384-57-9
M. Wt: 435.47
InChI Key: DZNSNAQZYXDXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22FNO6S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds combining benzo[d][1,3]dioxole and 1,4-thiazepine moieties have shown remarkable antitumor activities. A study by Liqiang Wu et al. (2017) synthesized a series of benzo[d][1,3]dioxoles-fused 1,4-thiazepines, which displayed significant anti-proliferative activities on human cancer cell lines. One compound, in particular, demonstrated 2-3 times more potency than 5-Fluorouracil against Esophageal squamous cell carcinoma cell lines, highlighting its potential for pharmaceutical applications after further investigations (Wu et al., 2017).

Synthesis and Diverse Applications

G. Roman (2013) described the use of 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research underlines the versatility of such compounds in creating a wide range of derivatives for potential biological applications (Roman, 2013).

Antimicrobial and Anti-inflammatory Properties

Research into the synthesis and biological evaluation of thiazolopyrimidine derivatives by T. Selvam et al. (2012) revealed significant antinociceptive and anti-inflammatory activities. This study provides insight into the potential use of similar compounds in developing new therapeutic agents for pain and inflammation (Selvam et al., 2012).

Molecular Aggregation and Photophysical Properties

A study on the solvent effects on molecular aggregation by A. Matwijczuk et al. (2016) analyzed compounds similar in structure to the one inquired about. This research could offer valuable insights into the photophysical properties of such compounds and their potential applications in material science or as sensors (Matwijczuk et al., 2016).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO6S/c1-14(29-15-6-7-18-19(12-15)28-13-27-18)21(24)23-9-8-20(30(25,26)11-10-23)16-4-2-3-5-17(16)22/h2-7,12,14,20H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNSNAQZYXDXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F)OC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one

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